N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide
CAS No.: 477711-53-8
Cat. No.: VC4141686
Molecular Formula: C20H23N3O4S
Molecular Weight: 401.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477711-53-8 |
|---|---|
| Molecular Formula | C20H23N3O4S |
| Molecular Weight | 401.48 |
| IUPAC Name | N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C20H23N3O4S/c1-15-19(20(23(2)22-15)27-17-7-5-4-6-8-17)13-14-21-28(24,25)18-11-9-16(26-3)10-12-18/h4-12,21H,13-14H2,1-3H3 |
| Standard InChI Key | RRMQFJCZPCAPCF-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1CCNS(=O)(=O)C2=CC=C(C=C2)OC)OC3=CC=CC=C3)C |
Introduction
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide is a chemical compound notable for its potential applications in medicinal chemistry. It belongs to a class of sulfonamide derivatives, which are known for their biological activities, including antimicrobial and anti-inflammatory properties. This compound is characterized by its complex structure that includes a pyrazole ring, an ethyl chain, and a methoxy-substituted benzene sulfonamide moiety.
Molecular Formula and Weight
-
Molecular Formula: C20H23N3O4S
-
Molecular Weight: 401.5 g/mol
Structural Representation
The structural representation of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide can be depicted as follows:
Synonyms
The compound is also known by several other names:
-
N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide
-
477711-53-8 (CAS Number)
Synthesis and Chemical Reactions
The synthesis of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide typically involves multi-step organic reactions that may include the formation of the pyrazole ring followed by the introduction of sulfonamide and methoxy groups.
Potential Therapeutic Uses
Due to its structural features, this compound may be explored for:
-
Anti-inflammatory agents
-
Anticancer drugs
-
Antimicrobial therapies
Safety and Handling
As with many chemical compounds, safety data sheets (SDS) should be consulted to understand the hazards associated with handling N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide. Precautionary measures should be taken to avoid exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume